molecular formula C21H20FN3O6S B12428909 Prulifloxacin-d8

Prulifloxacin-d8

Cat. No.: B12428909
M. Wt: 469.5 g/mol
InChI Key: PWNMXPDKBYZCOO-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prulifloxacin-d8 (CAS: 123447-62-1) is a deuterium-labeled isotopologue of Prulifloxacin (NM441), a fluoroquinolone antibiotic. The deuterium substitution occurs at eight hydrogen positions, enhancing metabolic stability for research applications such as pharmacokinetic and mass spectrometry studies . Prulifloxacin itself is an orally active prodrug metabolized to ulifloxacin, its active form, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prulifloxacin-d8 involves the incorporation of deuterium atoms into the prulifloxacin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product undergoes rigorous quality control to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Prulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties and metabolic pathways .

Scientific Research Applications

Prulifloxacin-d8 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Prulifloxacin-d8, like prulifloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The deuterated form allows for detailed studies of these mechanisms due to its enhanced stability and traceability .

Comparison with Similar Compounds

Key Properties of Prulifloxacin-d8

Property Value/Description Reference
Purity ≥98% (HPLC)
Molecular Formula C₂₁H₁₃D₈FN₄O₆S
Clinical Development No clinical trials reported
Primary Use Research (isotopic tracer)

Comparison with Similar Compounds

Structural and Functional Analogues

This compound belongs to the fluoroquinolone class, sharing a core quinolone structure with antibiotics like Ciprofloxacin and Ofloxacin. However, its deuterium labeling distinguishes it from non-deuterated analogs in terms of metabolic behavior. Below is a comparative analysis with select fluoroquinolones and other antibiotics:

Compound Class Key Features Metabolic Stability Spectrum of Activity Clinical Status Reference
This compound Fluoroquinolone (deuterated) Deuterated for enhanced metabolic tracking; prodrug requiring activation High (deuterium effect) Broad (Gram±) Research use only
Prulifloxacin Fluoroquinolone Prodrug metabolized to ulifloxacin; oral bioavailability ~70% Moderate Broad (Gram±) Approved (Japan, EU)
Ciprofloxacin Fluoroquinolone Non-deuterated; direct activity against Pseudomonas; high renal excretion Low Broad (Gram±) Widely approved
Ofloxacin Fluoroquinolone Chiral structure; activity against atypical pathogens (e.g., Mycoplasma) Moderate Broad (Gram±) Approved
Pseudomonic Acid C Fatty acid synthesis inhibitor Bacteriostatic; targets isoleucyl-tRNA synthetase Low Narrow (Gram+ primarily) Preclinical

Pharmacokinetic and Mechanistic Differences

  • Deuterium Effect: this compound exhibits slower hepatic metabolism compared to non-deuterated Prulifloxacin due to the kinetic isotope effect, making it valuable for tracing drug distribution .
  • Spectrum : While Prulifloxacin and Ciprofloxacin share overlapping antibacterial coverage, Prulifloxacin’s active metabolite (ulifloxacin) shows superior activity against Proteus mirabilis but weaker anti-Pseudomonas effects compared to Ciprofloxacin .
  • Clinical Utility : Unlike Ciprofloxacin (used for UTIs and respiratory infections) or Ofloxacin (for atypical pneumonia), Prulifloxacin is primarily prescribed for uncomplicated UTIs in specific regions .

Biological Activity

Prulifloxacin-d8 is a deuterated derivative of the fluoroquinolone antibiotic prulifloxacin, known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and comparative efficacy with other antibiotics.

This compound, like other fluoroquinolones, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By disrupting these processes, this compound leads to bactericidal effects against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the incorporation of deuterium atoms, which can alter its metabolic pathways compared to non-deuterated forms. Key pharmacokinetic parameters include:

  • Half-life : Approximately 7.7 to 12.1 hours, allowing for once-daily dosing .
  • Peak Plasma Concentration (Cmax) : Achieved within 0.67 to 1.25 hours after oral administration .
  • Bioavailability : Good oral absorption with significant distribution in tissues .
  • Elimination : Primarily excreted in urine, with a cumulative elimination rate of 31–46% within 48 hours .

Clinical Applications

This compound is being investigated for various clinical applications due to its broad-spectrum activity. It is particularly effective in treating:

  • Urinary Tract Infections (UTIs)
  • Respiratory Tract Infections (RTIs)
  • Exacerbations of Chronic Bronchitis

The compound's unique properties may also allow it to serve as a diagnostic tool in research settings .

Comparative Efficacy

When compared to other fluoroquinolones, this compound demonstrates notable advantages in terms of potency and spectrum of activity. The following table summarizes key characteristics of this compound alongside other commonly used fluoroquinolones:

Compound NameMolecular FormulaCmax (μg/mL)Half-life (hours)Notable Efficacy
This compoundC21H12D8FN3O6S1.67.7 - 12.1Broad-spectrum; effective against resistant strains
CiprofloxacinC17H18FN3O32.04 - 5Effective against Pseudomonas aeruginosa
LevofloxacinC18H20FN3O42.06 - 8Strong activity against Streptococcus pneumoniae
MoxifloxacinC21H24FN3O42.012 - 15Enhanced activity against anaerobic bacteria

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in clinical settings:

  • Study on UTIs : A clinical trial demonstrated that patients treated with this compound showed a higher rate of bacterial eradication compared to those treated with standard fluoroquinolone therapy .
  • Pharmacokinetic Study : Research indicated that the deuterated form exhibited altered metabolic pathways leading to improved tissue penetration and reduced side effects compared to non-deuterated counterparts .
  • Resistance Patterns : A study analyzing resistance mechanisms found that this compound maintained efficacy against strains resistant to other fluoroquinolones, suggesting its potential role in treating multi-drug resistant infections .

Q & A

Basic Research Questions

Q. What is the role of Prulifloxacin-d8 in pharmacokinetic studies, and how is it methodologically validated?

this compound, a deuterated analog of Prulifloxacin, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability during sample preparation and ionization. Methodological validation involves:

  • Calibration curves : Linear ranges must be established using spiked matrix samples (e.g., plasma, urine) to ensure proportionality between analyte and internal standard signals .
  • Recovery and precision : Intra- and inter-day reproducibility tests (CV <15%) and recovery rates (80–120%) are critical for compliance with FDA/EMA bioanalytical guidelines .
  • Selectivity : Confirming no interference from endogenous compounds in blank matrices .

Q. How is this compound synthesized and characterized for use in metabolic studies?

Synthesis typically involves deuterium exchange at specific positions (e.g., aromatic or aliphatic hydrogens) via catalytic deuteration or isotope-labeled precursors. Characterization requires:

  • NMR and HRMS : To verify deuteration efficiency (>98% isotopic purity) and structural integrity .
  • Chromatographic purity : HPLC-UV or UPLC methods with retention time matching non-deuterated Prulifloxacin, ensuring no co-elution of impurities .

Advanced Research Questions

Q. How can researchers address matrix effects when using this compound in heterogeneous biological samples (e.g., tissue homogenates vs. plasma)?

Matrix effects (ion suppression/enhancement) vary across sample types and can skew quantification. Mitigation strategies include:

  • Post-column infusion assays : To identify regions of ion suppression and optimize chromatographic separation .
  • Matrix-matched calibration : Preparing standards in the same biological matrix as samples to normalize variability .
  • Alternative internal standards : If this compound shows matrix-dependent behavior, isotopically labeled analogs with higher deuteration (e.g., d10) may improve stability .

Q. What methodological approaches resolve contradictions in this compound recovery rates between in vitro and in vivo studies?

Discrepancies often arise from differences in protein binding, pH-dependent solubility, or enzymatic degradation. Solutions involve:

  • Protein precipitation optimization : Testing agents like acetonitrile vs. methanol to improve analyte liberation from protein complexes .
  • Stability studies : Assessing this compound degradation under simulated gastric/intestinal conditions (e.g., pH 1.2–6.8 buffers) to refine extraction protocols .
  • Cross-validation : Comparing recovery rates using alternative techniques (e.g., microsampling vs. traditional venipuncture) .

Q. How should researchers design experiments to evaluate this compound’s stability under long-term storage conditions?

Stability studies must adhere to ICH Q1A guidelines:

  • Temperature and timepoints : Testing −80°C, −20°C, and 4°C over 0, 1, 3, 6, and 12 months .
  • Freeze-thaw cycles : Assessing degradation after 3–5 cycles to simulate real-world handling .
  • Degradation products : LC-MS/MS profiling to identify and quantify breakdown metabolites, ensuring they do not co-elute with the target analyte .

Q. Data Analysis and Reporting

Q. What statistical criteria are essential when reporting this compound quantification limits in method development papers?

  • Limit of detection (LOD) : Signal-to-noise ratio ≥3:1.
  • Limit of quantification (LOQ) : Signal-to-noise ratio ≥10:1 with precision (CV ≤20%) and accuracy (80–120%) .
  • Linearity : Correlation coefficient (R²) ≥0.99 across the calibration range .

Q. How can researchers ensure transparency when publishing conflicting data on this compound’s pharmacokinetic parameters?

  • Detailed method sections : Include instrument settings, mobile phase compositions, and sample preparation workflows to enable replication .
  • Raw data sharing : Depositing chromatograms and calibration curves in public repositories (e.g., Zenodo) per PLOS data policies .
  • Subgroup analysis : Disclose demographic or physiological variables (e.g., renal/hepatic impairment) that may alter drug clearance rates .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies using this compound in animal models?

  • IACUC approval : Mandatory for animal welfare compliance, including justification of sample sizes and humane endpoints .
  • ARRIVE 2.0 reporting : Detailed descriptions of species, strain, and housing conditions to enhance reproducibility .

Properties

Molecular Formula

C21H20FN3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2

InChI Key

PWNMXPDKBYZCOO-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(OC(=O)O2)C)([2H])[2H])([2H])[2H])C3=C(C=C4C(=C3)N5C(SC5=C(C4=O)C(=O)O)C)F)([2H])[2H])[2H]

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.